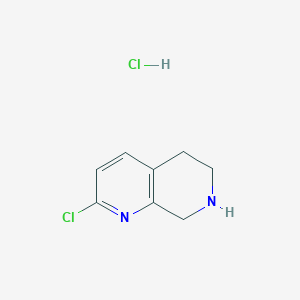

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

Description

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a chlorine substituent at position 2. Its molecular formula is C₈H₁₁ClN₂ (hydrochloride salt form), and it has a molecular weight of 170.64 g/mol . The compound is structurally characterized by two fused six-membered rings, with nitrogen atoms at positions 1 and 3. The tetrahydro configuration imparts partial saturation, enhancing its stability and modulating electronic properties for applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7(6)11-8;/h1-2,10H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJCOESZBRFFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401034-59-0 | |

| Record name | 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate reagents under controlled conditions. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert it into different reduced forms of naphthyridine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridine derivatives .

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in treating various diseases.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

Functional Group Variations

Key Research Findings

Synthetic Accessibility :

- The 1,7-naphthyridine core is synthesized via condensation of pyridine derivatives with aliphatic synthons (e.g., hydroxylamine hydrochloride) . Chlorination at position 2 is achieved through electrophilic substitution or palladium-catalyzed cross-coupling .

- Comparative Reactivity : The 1,7-isomer exhibits higher reactivity in Suzuki-Miyaura couplings than the 1,6-isomer due to favorable nitrogen positioning, which reduces steric hindrance .

Physicochemical Properties :

- Hydrochloride salts (e.g., 2-chloro-1,7-naphthyridine hydrochloride) demonstrate superior aqueous solubility (>50 mg/mL) compared to free bases, making them preferable for biological assays .

- Brominated derivatives (e.g., 3-bromo-1,7-naphthyridine) exhibit longer reaction half-lives in cross-coupling reactions but require higher catalyst loadings .

Applications in Drug Discovery :

- 2-Methyl-1,7-naphthyridine : Explored as a kinase inhibitor scaffold due to its planar structure and ability to form hydrogen bonds with ATP-binding pockets .

- Chloro Derivatives : Serve as intermediates for anticancer agents; chlorine’s electron-withdrawing effect enhances binding to DNA topoisomerase II .

Biological Activity

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride (CAS Number: 1401034-59-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine family and is characterized by a fused bicyclic structure containing nitrogen atoms. The exploration of its biological activity is critical for understanding its therapeutic potential.

- Molecular Formula : C₈H₁₀ClN₂

- Molecular Weight : 205.08 g/mol

- IUPAC Name : this compound

- Purity : ≥97%

Anticancer Activity

Naphthyridine derivatives are known for their anticancer properties. For instance, compounds exhibiting similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with DNA replication . Although direct studies on this compound are scarce, the promising results from related compounds warrant further investigation.

Neuroprotective Effects

Some studies have suggested that naphthyridines may possess neuroprotective properties. For example, certain derivatives have been evaluated for their ability to mitigate neuroinflammation and oxidative stress in neuronal cells . This aspect is particularly relevant for the development of treatments for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary data suggest favorable absorption characteristics and low toxicity profiles in animal models. However, comprehensive toxicological assessments are required to establish safety .

Study on Antimicrobial Activity

A comparative study on various naphthyridine derivatives revealed that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli. While specific data on this compound were not included in this study, the results suggest a potential pathway for exploring its antimicrobial efficacy .

Cytotoxicity Assays

In vitro assays using cancer cell lines such as HeLa and A549 demonstrated that structurally related naphthyridine compounds exhibited significant cytotoxic effects. For instance, IC50 values ranged between 10 to 20 µM for some derivatives. Future research should focus on establishing similar metrics for this compound .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.